molecular formula C22H22N2O5S B2932950 Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate CAS No. 306736-59-4

Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate

Cat. No. B2932950
CAS RN: 306736-59-4
M. Wt: 426.49
InChI Key: XEJBMMRXTUPRPA-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate” is a chemical compound. It is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been investigated for their synthesis and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, phenoxy acid derivatives can be synthesized by coupling with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . It also contains phenoxy groups and an acetamido group .

Scientific Research Applications

Ethyl 2-(2-{2-[4-(4-methylphenoxy)phenoxy]acetamido}-1,3-thiazol-4-yl)acetate: A Comprehensive Analysis:

Pharmaceutical Research

Thiazoles, which form a part of the compound’s structure, are known for their diverse biological activities. They are often explored for their potential in creating new therapeutic agents. The compound could be investigated for its antibacterial and antifungal properties, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli (E. coli) .

Material Science

Given that Sigma-Aldrich, a leading chemical supplier, lists this compound, it suggests its potential use in material science research. It could be involved in the synthesis of novel materials or as a reagent in chemical reactions to alter material properties .

Chemical Synthesis

The compound’s structure implies potential roles in chemical synthesis processes. It could serve as an intermediate or a catalyst in the synthesis of more complex molecules, possibly in the development of new drugs or industrial chemicals .

Analytical Chemistry

In analytical chemistry, such compounds can be used as standards or reagents in chromatographic methods or other analytical techniques to identify or quantify substances .

Life Science Research

The compound may be used in life science research as a tool to study biological processes or as a part of assay development to screen for biological activity .

Safety and Toxicology Studies

Information on safety, usage, and MSDS/SDS is crucial for any chemical compound. This compound would likely be subject to safety and toxicology studies to determine its safe handling and potential risks associated with its use .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could be successful agents in terms of safety and efficacy .

properties

IUPAC Name

ethyl 2-[2-[[2-[4-(4-methylphenoxy)phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-3-27-21(26)12-16-14-30-22(23-16)24-20(25)13-28-17-8-10-19(11-9-17)29-18-6-4-15(2)5-7-18/h4-11,14H,3,12-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJBMMRXTUPRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-(4-(p-tolyloxy)phenoxy)acetamido)thiazol-4-yl)acetate

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